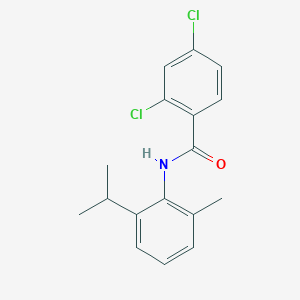

![molecular formula C12H12ClN3O2 B5547434 2-氯-4-[1-(2-羟乙基)-1H-吡唑-4-基]苯甲酰胺](/img/structure/B5547434.png)

2-氯-4-[1-(2-羟乙基)-1H-吡唑-4-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of antipyrine-like derivatives, including 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide, involves multiple steps, typically starting from salicylic acid or benzoyl compounds. These compounds are characterized by their good yields and are often synthesized through reactions involving intermediates such as azlactones or by employing catalyst-free methods for 1,3-dipolar cycloaddition followed by rearrangement (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined through X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and mass spectrometry. Structural analysis reveals the presence of intermolecular interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the stabilization of the crystal structure and influencing the compound's properties (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide involves reactions with various nucleophiles, leading to a range of derivatives. These reactions are often facilitated by the presence of activating groups on the benzamide moiety, allowing for the introduction of various substituents and the formation of novel compounds with potential biological activities (Korkusuz & Yıldırım, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. The intermolecular interactions observed in the solid state, such as hydrogen bonding and π interactions, play a crucial role in determining these properties. These aspects are thoroughly investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Patel & Patel, 2010).

科学研究应用

合成与化学性质

对吡唑化合物衍生物(例如2-氯-4-[1-(2-羟乙基)-1H-吡唑-4-基]苯甲酰胺)的研究已经对合成化学表现出极大的兴趣。例如,对取代的3-苯基-6H-吡唑并[4,3-d]异噁唑的合成研究提出了一种通过4-苯甲酰基-5-羟基吡唑与五氯化磷反应生成新化合物的的方法,从而形成4-苯甲酰基-5-氯吡唑,然后进一步反应生成复杂的分子结构 (Holzer & Hahn, 2003)。这突出了该化合物在促进对药物合成和材料科学至关重要的杂环化学发展中的作用。

结构和磁性

涉及该化合物的另一项重要研究与它在双核络合物合成中的应用有关,例如锰(III)络合物的研究。这些络合物结合了诸如2-羟基-N-{2-羟基-3-[(2-羟基苯甲酰基)氨基]丙基}苯甲酰胺之类的配体,并且由于其结构排列而表现出复杂的磁性 (Stoicescu et al., 2007)。这项研究强调了2-氯-4-[1-(2-羟乙基)-1H-吡唑-4-基]苯甲酰胺衍生物在探索具有特定磁性和电子特性的新材料方面的潜力。

生物活性

此外,苯并噻唑衍生物(包括类似的结构框架)的合成和评估已经证明了有效的抗肿瘤特性。这些发现表明,苯甲酰胺骨架的修饰(类似于2-氯-4-[1-(2-羟乙基)-1H-吡唑-4-基]苯甲酰胺的结构)可以导致开发出对致瘤细胞系具有选择性细胞毒性的新治疗剂 (Yoshida et al., 2005)。这一研究领域对于发现新型抗癌化合物特别有前景。

抗菌和抗真菌应用

该化合物及其衍生物已被探索用于抗菌和抗真菌活性,这证明了该化学物质作为开发具有靶向生物效应的药物制剂的前体的潜力。例如,对3-取代喹唑啉酮衍生物的研究表明它们具有对抗细菌和真菌感染的能力 (Naganagowda & Petsom, 2011)。这强调了化学结构在解决各种微生物挑战中的更广泛的适用性。

属性

IUPAC Name |

2-chloro-4-[1-(2-hydroxyethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c13-11-5-8(1-2-10(11)12(14)18)9-6-15-16(7-9)3-4-17/h1-2,5-7,17H,3-4H2,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQTJILLDVJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN(N=C2)CCO)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

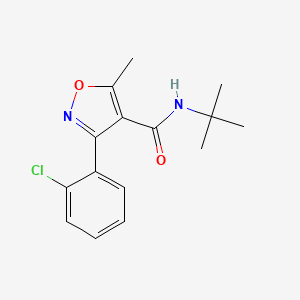

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)

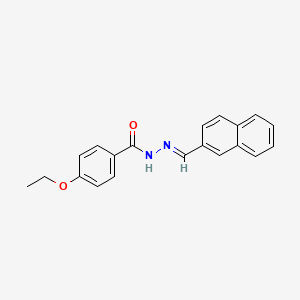

![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)